

Application Notes and Protocols for In Vivo Studies with MK-4101

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Compound of Interest

Compound Name: MK-4101
Cat. No.: B15541007

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Introduction

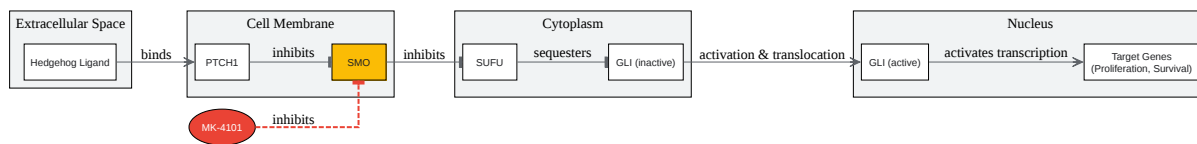
MK-4101 is a potent and orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] It functions by antagonizing the Smoothed (SMO) receptor, a key component of the Hh pathway.[1][3] Dysregulation of the Hh pathway is implicated in the pathogenesis of several cancers, including medulloblastoma and basal cell carcinoma (BCC).[2][4] Preclinical in vivo studies have demonstrated the robust anti-tumor activity of **MK-4101**, which mediates its effects through the inhibition of proliferation, induction of apoptosis, and cell cycle arrest in tumor cells.[1][2] These application notes provide detailed protocols for the use of **MK-4101** in in vivo studies, focusing on efficacy evaluation in relevant animal models.

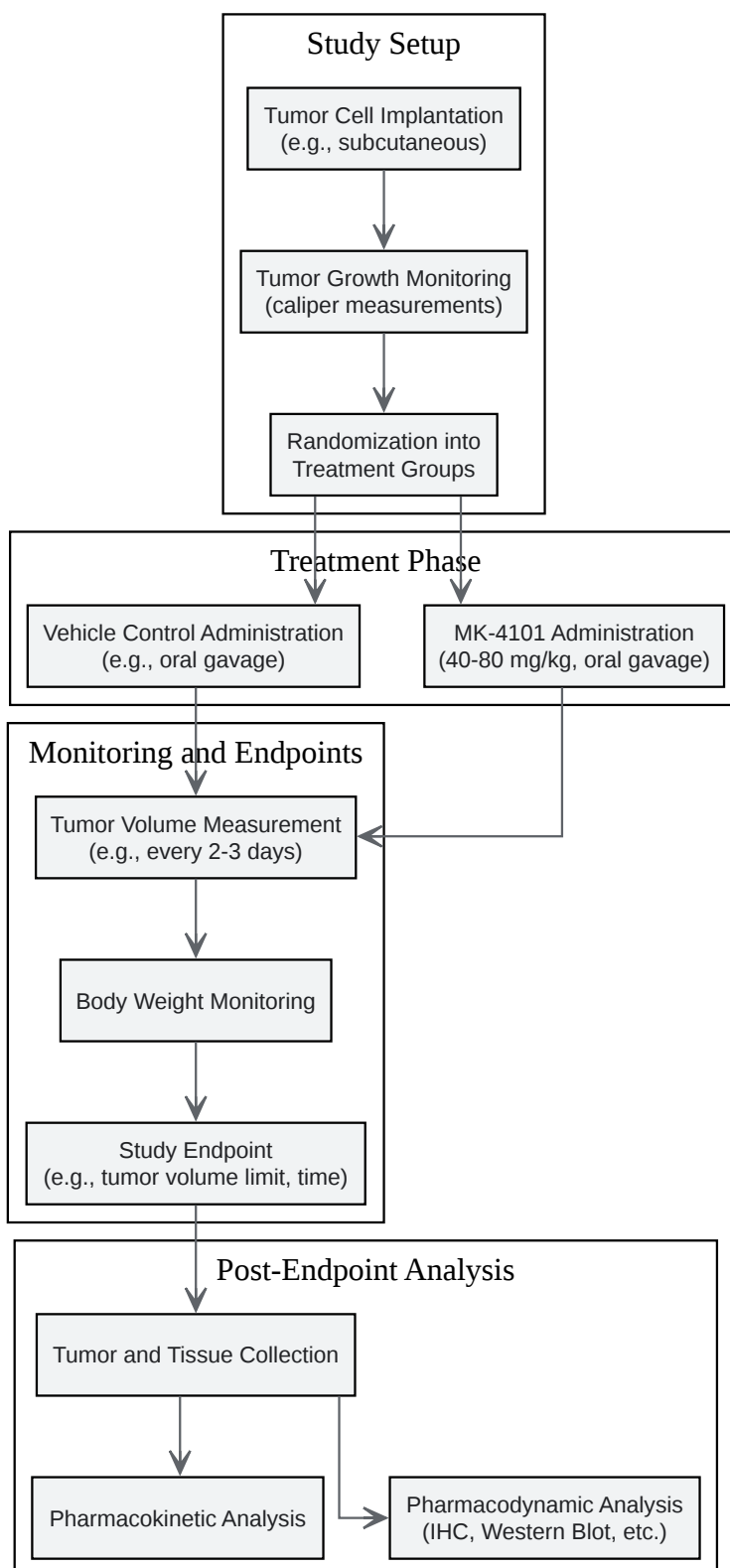
Mechanism of Action: Hedgehog Signaling Pathway Inhibition

MK-4101 exerts its anti-tumor effects by disrupting the Hedgehog signaling cascade. In a normal state, the Patched (PTCH1) receptor inhibits the G protein-coupled receptor, Smoothed (SMO). Upon binding of the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to

PTCH1, this inhibition is relieved, allowing SMO to transduce a signal downstream. This signal transduction cascade culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins then drive the expression of target genes involved in cell proliferation, survival, and differentiation.

MK-4101 directly binds to and inhibits SMO, thereby preventing the downstream activation of GLI transcription factors, even in the presence of Hh ligands or inactivating mutations in PTCH1.^[2]^[5] This leads to a downregulation of Hh target genes, resulting in the observed anti-tumor effects.^[2]





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References

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- [5. Cell Cycle Analysis Using In Vivo Staining of DNA-Synthesizing Cells - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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